

Technical Monograph: 2-Amino-N-Propylacetamide

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Compound of Interest

Compound Name: 2-amino-N-propylacetamide

CAS No.: 62029-81-6

Cat. No.: B112851

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Synonyms: N-Propylglycinamide; Glycine propylamide; 2-Amino-N-propyl-acetamide.[1] CAS Registry Number: 62029-81-6 Molecular Formula:

[1][2]

Part 1: Molecular Architecture & Physiochemical Profile

Structural Definition

2-amino-N-propylacetamide represents a specific structural modification of the inhibitory neurotransmitter Glycine. Unlike its structural isomer Milacemide (2-(pentylamino)acetamide), which is alkylated at the amine terminus, the target molecule is alkylated at the amide terminus.

This distinction is critical for medicinal chemistry:

- Milacemide Type:

(MAO-B substrate).[3]

- Target (N-Propylglycinamide):

(Amidase substrate/Peptide mimetic).

The molecule consists of a glycine backbone where the carboxylic acid hydroxyl is replaced by a propylamino group, creating a secondary amide bond while leaving the alpha-amine free (primary).

Physiochemical Data Table

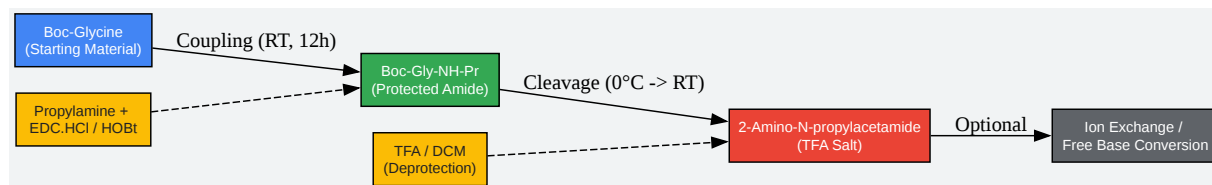
The following parameters dictate the molecule's behavior in biological systems (BBB permeability) and synthetic handling.

Parameter	Value	Context
Molecular Weight	116.16 g/mol	Fragment-like; high ligand efficiency potential.
LogP (Predicted)	0.21 ± 0.3	Amphiphilic. Sufficient lipophilicity for moderate BBB penetration compared to Glycine (LogP -3.2).
Polar Surface Area (PSA)	~55 Å ²	Well within the range for CNS penetration (<90 Å ²).
pKa (Amine)	~8.1 - 8.4	Exists predominantly as a cation () at physiological pH.
Physical State	Viscous Oil / Low-melting Solid	Typically handled as the Hydrochloride (HCl) salt for stability.
H-Bond Donors	2	Primary amine () and Amide ().
H-Bond Acceptors	2	Carbonyl () and Amine ().

Part 2: Synthetic Pathways & Protocols

To ensure high purity for biological evaluation, a Boc-Protection Strategy is superior to direct aminolysis of halo-acetamides, which often yields over-alkylated byproducts.

Strategic Workflow (Graphviz)



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Figure 1: Stepwise synthesis via carbodiimide coupling to prevent side reactions common in direct alkylation.

Detailed Experimental Protocol

Objective: Synthesis of **2-amino-N-propylacetamide** hydrochloride.

Step 1: Coupling

- Dissolution: Dissolve Boc-Glycine (10 mmol, 1.75 g) in anhydrous Dichloromethane (DCM, 50 mL).
- Activation: Add EDC.HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 15 minutes to form the active ester.
- Amidation: Add Propylamine (1.1 eq, 0.65 g) dropwise. Add DIPEA (2.0 eq) if the amine is a salt.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
- Workup: Wash organic layer with 1M HCl (remove unreacted amine), Sat. (remove unreacted acid), and Brine. Dry over and concentrate.
 - Checkpoint: Isolate Boc-**2-amino-N-propylacetamide** (White solid/oil).

Step 2: Deprotection

- Cleavage: Dissolve the intermediate in DCM (10 mL). Add Trifluoroacetic Acid (TFA) (5 mL) dropwise at 0°C.
- Monitoring: Stir at RT for 2 hours. Monitor via TLC (disappearance of Boc-spot).
- Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
- Salt Formation: Dissolve residue in minimal Ethanol; add 2M HCl in Diethyl Ether. Precipitate the HCl salt.
- Yield: Expect >85% yield.

Part 3: Structural Characterization (Analytical Integrity)

Validation of the structure requires confirming the propyl chain integrity and the primary amine.

Nuclear Magnetic Resonance (-NMR)

Solvent:

or

(Values for HCl salt)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.0 - 8.5	Broad Singlet	3H		Ammonium protons (exchangeable).
8.3	Triplet (br)	1H		Amide proton (coupled to propyl).
3.65	Singlet	2H		Glycine alpha-protons (Deshielded by carbonyl).
3.05	Quartet/Multiplet	2H		Propyl C1 (Adjacent to amide N).
1.45	Multiplet	2H		Propyl C2 (Methylene bridge).
0.85	Triplet	3H		Propyl C3 (Terminal methyl).

Mass Spectrometry (ESI-MS)

- Observed Ion:
- m/z Value: 117.1
- Fragmentation Pattern: Loss of propyl amine fragment or cleavage of the amide bond may be observed at higher collision energies.

Part 4: Pharmacological Context & Application

Mechanism of Action: The Glycinamide Scaffold

2-amino-N-propylacetamide serves as a Glycine Prodrug and a Peptide Template.

- **Prodrug Hypothesis:** The propyl amide modification masks the carboxylic acid of glycine, increasing lipophilicity (LogP 0.21 vs -3.2). This facilitates transport across the Blood-Brain Barrier (BBB).
- **Metabolic Activation:** Once in the CNS, amidases cleave the propyl amine, releasing free Glycine.
- **Target Modulation:** Free Glycine acts as a co-agonist at the NMDA Receptor (Glycine site) or an agonist at Glycine Receptors (GlyR).

Comparative SAR (Structure-Activity Relationship)

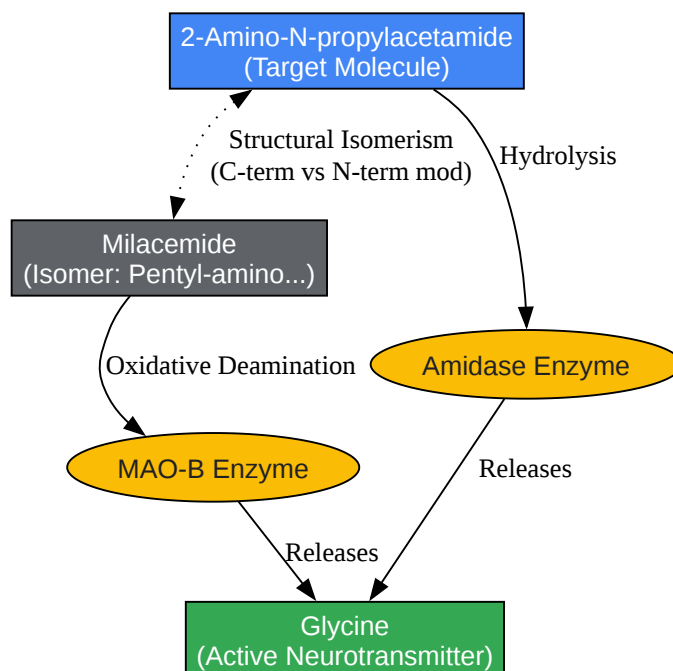


Figure 2: Metabolic divergence between N-Propylglycinamide (Amidase path) and Milacemide (MAO-B path).

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Research Applications

- Anticonvulsant Screening: Used as a reference standard in evaluating "Glycinamide" class anticonvulsants (e.g., comparison against Valproyl-glycinamide).
- Peptide Synthesis: Serves as a C-terminal capping unit () to prevent carboxypeptidase degradation in larger neuropeptides.

Part 5: References

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Sources

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- [2. scbt.com \[scbt.com\]](#)
- [3. Species differences in the interactions of the anticonvulsant milacemide and some analogues with monoamine oxidase-B - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Monograph: 2-Amino-N-Propylacetamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112851/docs#technical-monograph-2-amino-n-propylacetamide\]](https://www.benchchem.com/product/b112851/docs#technical-monograph-2-amino-n-propylacetamide)

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